3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate to high temperatures (50-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Various substitution reactions can occur at the indole or thiazolidinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, derivatives of thiazolidinones are explored for their potential therapeutic applications, including anti-inflammatory and antidiabetic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their biological activities.
Uniqueness
3-Isobutyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
438458-81-2 |
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Molecular Formula |
C15H14N2O2S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C15H14N2O2S2/c1-8(2)7-17-14(19)12(21-15(17)20)11-9-5-3-4-6-10(9)16-13(11)18/h3-6,8,19H,7H2,1-2H3 |
InChI Key |
GHYSRLNYFQPDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Origin of Product |
United States |
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